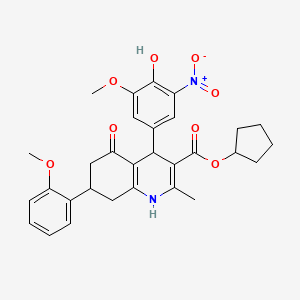![molecular formula C18H22N2O3 B11077621 15-methoxy-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one](/img/structure/B11077621.png)
15-methoxy-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-methoxy-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one is a complex organic compound with a unique structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: (4aS,5R,8aS,9R,10aS)-5-methoxy-4,4,8a-trimethyl-4a,5,6,7,8,9,10,10a-octahydro-1H-naphtho[2,3-c]furan-1,3-dione
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. While I don’t have specific synthetic details, researchers typically employ strategies like Diels-Alder reactions or heterocyclic transformations.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It’s likely that research and development are ongoing to optimize its synthesis.
Chemical Reactions Analysis
15-methoxy-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could modify its structure by adding hydrogen atoms.
Substitution: Substituting specific atoms or groups can alter its properties.
Common reagents and conditions depend on the specific reaction type and desired outcome.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers explore its reactivity and potential as a building block for more complex molecules.
Biology: It could interact with biological targets, affecting cellular processes.
Industry: Its unique structure may find use in materials science or specialty chemicals.
Mechanism of Action
Understanding its mechanism of action involves investigating its interactions with biological molecules (e.g., enzymes, receptors). Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to related structures in terms of functional groups, stereochemistry, and reactivity.
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
15-methoxy-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one |
InChI |
InChI=1S/C18H22N2O3/c1-10-11-8-9-20-16(21)23-17(2,3)18(20,4)15-13(22-5)7-6-12(19-10)14(11)15/h6-7,19H,8-9H2,1-5H3 |
InChI Key |
QIRMVQCDKUIWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN3C(=O)OC(C3(C4=C(C=CC(=C24)N1)OC)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11077541.png)
![4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11077545.png)
![N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B11077553.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11077565.png)

![4-(1-benzyl-1H-indol-3-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}butanamide](/img/structure/B11077585.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11077586.png)
![5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11077589.png)
![2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide](/img/structure/B11077601.png)


![1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11077630.png)
![ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11077636.png)
